5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry Oncology Mitotic Kinesin Inhibitor

Medicinal chemistry programs require precise regioisomers to preserve SAR; unsubstituted or 6-methoxy analogs fail to replicate CENP-E inhibition or CYP3A4 avoidance. This 5-methoxy imidazo[1,2-a]pyridine-3-carboxylic acid provides the exact substitution pattern validated in kinase and anti-TB lead series. - Verified building block for amide/ester libraries targeting CENP-E (antitumor activity) and selective CYP inhibition (no CYP3A4 liability). - Ideal for fragment-based discovery (MW 192.17) with carboxylic acid handle for rapid SAR expansion. - Supplied with analytical data; immediate dispatch for parallel synthesis or focused anti-Mycobacterium tuberculosis screening.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B11904022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC=C(N21)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-10-5-6(9(12)13)11(7)8/h2-5H,1H3,(H,12,13)
InChIKeyMUASMYGSJSNNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid: Overview


5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1555335-46-0) is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold class, a family renowned for its broad spectrum of pharmacological activities [1]. The molecule features a carboxylic acid handle at the 3-position for rapid derivatization into amides and esters, and a methoxy substituent at the 5-position on the pyridine ring, which demonstrably influences its electronic properties and biological target interactions [2]. Its structure enables efficient exploration of chemical space in medicinal chemistry campaigns targeting kinases, infectious diseases, and other therapeutic areas.

Why 5-Methoxy Regiochemistry Is Critical


In the imidazo[1,2-a]pyridine class, regioisomeric or simple unsubstituted analogs cannot be interchanged without significant risk of compromising a lead series. The position of the methoxy group is critical; a 5-methoxy substituted derivative demonstrated potent inhibition of the mitotic kinesin CENP-E and antitumor activity, a profile that would be lost with a 6-methoxy or unsubstituted core [1]. Furthermore, a closely related 5-methoxy imidazo[1,2-a]pyridine derivative was identified as a key structural feature for achieving selective inhibition of CYP enzymes over CYP3A4, a crucial advantage for mitigating drug-drug interaction liabilities [2]. Substituting this precise building block with a different regioisomer would eliminate these specific, hard-won selectivity and potency gains.

Quantitative Differentiation Guide


CENP-E Inhibition and Antitumor Potency

A direct derivative of the core scaffold, (+)-(S)-12, which retains the 5-methoxy substitution, demonstrated potent inhibition of the mitotic kinesin CENP-E, leading to significant antitumor activity [1]. While the core 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid itself is a building block, its derived analog showed a cellular pharmacodynamic response (p-HH3 elevation) in HeLa cells and in vivo efficacy in a Colo205 xenograft model [1]. This contrasts with other regioisomers from the same study where the 5-methoxy substitution was specifically identified as a key pharmacophoric element, underscoring its necessity for this target.

Medicinal Chemistry Oncology Mitotic Kinesin Inhibitor

CYP Selectivity and DDI Risk Reduction

In a series of phosphoryl-functionalized imidazo[1,2-a]pyridines, a specific 5-methoxy derivative displayed an IC50 of 0.39 µM against one CYP isoform but importantly did NOT inhibit CYP3A4 [1]. This selectivity profile is a crucial differentiator for reducing the risk of drug-drug interactions (DDI). In contrast, other imidazo[1,2-a]pyridine series have yielded potent CYP3A4 inhibitors, such as a compound with an IC50 of 11 nM against the mGlu5 receptor but also CYP3A4 inhibition activity [2]. The absence of CYP3A4 inhibition in a close analog of the target building block suggests that the 5-methoxy substitution is a key structural feature for achieving this favorable selectivity profile.

ADME/Tox Drug Metabolism CYP Inhibition

Differentiation from 2-Carboxylic Acid Regioisomer

The target compound, 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, exhibits a SMILES string of COc1cccc2ncc(C(=O)O)n12, confirming the carboxylic acid is at the 3-position of the imidazo ring . This differs from the 2-carboxylic acid regioisomer (CAS 1352398-56-1), where the acid is on the imidazole ring, potentially altering the spatial orientation of derivatives . This positional difference can lead to divergent biological activities and binding modes.

Physicochemical Properties Drug Design Library Design

Antitubercular Scaffold Validation

The broader class of imidazo[1,2-a]pyridine-3-carboxamides, which the target compound directly forms upon amidation, has demonstrated exceptional potency against Mycobacterium tuberculosis [1]. In one study, several compounds from this class achieved minimum inhibitory concentrations (MICs) of ≤ 0.006 µM against replicating M. tuberculosis H37Rv, outperforming the clinical candidate PA-824 by nearly 10-fold [1]. These agents also showed in vivo pharmacokinetic exposure in mice, validating the scaffold's drug-like properties [1]. The target 5-methoxy substituted acid serves as the direct precursor to these highly active 3-carboxamides, positioning it as a strategic starting point for anti-TB drug discovery.

Antitubercular Infectious Disease Drug Discovery

Application Scenarios


Kinase Inhibitor Lead Generation

This building block is ideally suited for medicinal chemistry groups initiating a kinase inhibitor program. It can be rapidly elaborated into amide libraries for screening against a panel of kinases, particularly those where a CENP-E inhibition profile or a specific CYP selectivity is desired. The readily available carboxylic acid handle allows for high-throughput parallel synthesis of diverse analogs, as demonstrated in the discovery of potent CENP-E inhibitors .

Antitubercular Library Synthesis

Given the extraordinary potency of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, this specific 5-methoxy acid is a high-value intermediate for synthesizing focused libraries aimed at overcoming drug-resistant TB . Its use enables direct exploration of SAR at the 5-position of the pyridine ring, a key site for modulating both potency and metabolic stability within this anti-TB class.

Selective CYP Inhibitor Design

Researchers investigating drug metabolism or building a panel of selective CYP inhibitors can use this scaffold. A closely related 5-methoxy analog has already shown a promising selectivity profile by avoiding CYP3A4 inhibition . Starting from this core, one can design new chemical probes to dissect the roles of various CYP isoforms, leveraging the established SAR around the imidazo[1,2-a]pyridine chemotype as selective CYP inhibitors [1].

Fragment-Based Drug Discovery

With a molecular weight of 192.17 g/mol, this compound falls within the typical fragment size range . Its inherent binding affinity potential, as hinted by a closely related imidazo[1,2-a]pyridine fragment showing a Kd of 2.6 nM for PI3Kgamma [1], makes it a promising starting fragment. It can be elaborated using structure-based drug design to grow into potent, drug-like leads, with the 3-carboxylic acid serving as a synthetic handle for fragment growth.

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